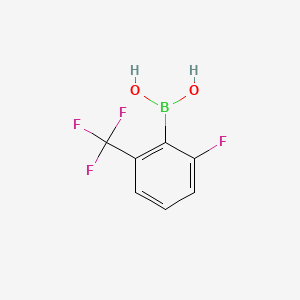

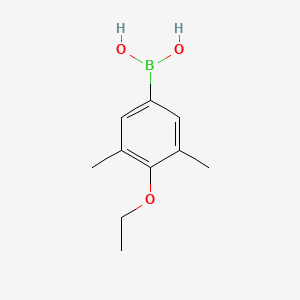

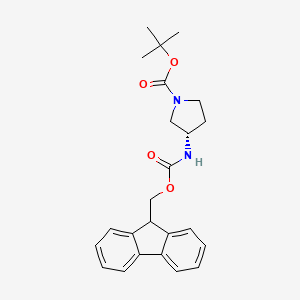

![molecular formula C12H16N4 B1316166 3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 625386-57-4](/img/structure/B1316166.png)

3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . They are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by the presence of nitrogen atoms in the ring structure, contributing to their reactivity and biological activity .Chemical Reactions Analysis

Again, while specific reactions involving “3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine” are not available, similar compounds undergo various chemical reactions, including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling .Scientific Research Applications

Coordination Chemistry

A comprehensive review up to 2008 explores the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their preparation, properties, and complex compounds. These ligands show significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, pointing towards potential research interests in unknown analogues, including "3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine" (Boča, Jameson, & Linert, 2011).

Kinase Inhibition

Pyrazolo[3,4-b]pyridine has been versatile in designing kinase inhibitors due to its ability to interact with kinases via multiple binding modes, suggesting similar potentials for pyrrolo[2,3-b]pyridine derivatives. These compounds typically bind to the hinge region of the kinase, indicating significant roles in drug design and therapeutic applications (Wenglowsky, 2013).

Drug Discovery

Pyrrolidine, a closely related scaffold to pyrrolopyridine, has been widely used in medicinal chemistry to obtain compounds for treating human diseases. The review discusses bioactive molecules characterized by the pyrrolidine ring, including its derivatives, showcasing the scaffold's versatility and potential in designing novel compounds (Li Petri et al., 2021).

Medicinal Chemistry

Pyridine derivatives, including pyrrolo[2,3-b]pyridine, have extensive applications in medicinal chemistry. They have been reported to possess a variety of biological activities, underlining their importance in developing new medicinal agents (Altaf et al., 2015).

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including those synthesized from pyrrolopyridine, play crucial roles in organic synthesis, catalysis, and drug development. These compounds are involved in forming metal complexes, designing catalysts, and demonstrating significant biological importance (Li et al., 2019).

Mechanism of Action

Target of Action

The primary target of 3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine is the c-Met tyrosine kinase . This enzyme plays a key role in the oncogenic process, and its inhibition has emerged as an attractive target for human cancer treatment .

Mode of Action

This inhibition could potentially lead to a disruption in the signaling pathways that are crucial for the proliferation and survival of cancer cells .

Biochemical Pathways

The compound’s action on c-Met tyrosine kinase affects multiple biochemical pathways. c-Met is a high-affinity receptor for hepatocyte growth factor (HGF). When HGF binds to c-Met, it causes c-Met to dimerize, resulting in the phosphorylation of numerous tyrosine residues, which activates a number of intricate signaling pathways involved in cell growth, differentiation, migration, apoptosis, induction of cell polarity, scattering, angiogenesis, and invasion .

Result of Action

The inhibition of c-Met tyrosine kinase by 3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine can lead to a variety of cellular effects. For instance, it has been reported that similar compounds can induce G2/M growth inhibition, cell cycle arrest in G2-phase, membrane blebbing, and the formation of multinucleated cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-2-11-10(8-15-12(11)14-3-1)9-16-6-4-13-5-7-16/h1-3,8,13H,4-7,9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGNRNJEWMZYON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CNC3=C2C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578559 |

Source

|

| Record name | 3-[(Piperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

625386-57-4 |

Source

|

| Record name | 3-[(Piperazin-1-yl)methyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

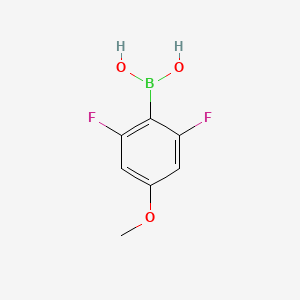

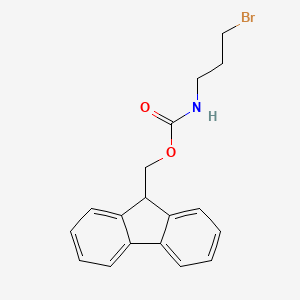

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)